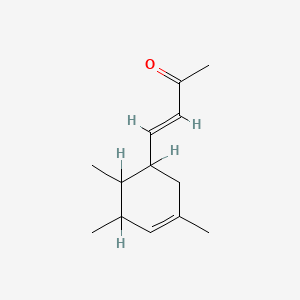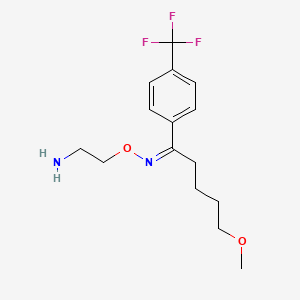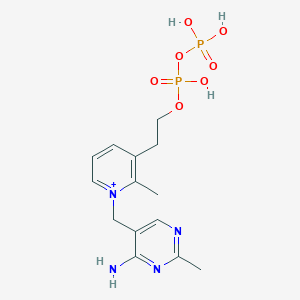
Pyrithiamine Pyrophosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyrithiamine pyrophosphate is a pyridinium ion that is the O-pyrophosphoryl derivative of pyrithiamine. It has a role as an antimicrobial agent. It derives from a pyrithiamine.
Applications De Recherche Scientifique
Neurological Effects and Mechanisms
- Pyrithiamine has been studied for its electrophysiological effects on the nervous system. Cooper (1968) found that pyrithiamine displaces thiamine from rabbit vagus nerves without affecting the activity of thiamine-dependent enzymes. This displacement correlates with the functional role of thiamine in nerve conduction (Cooper, 1968).
Impact on Bacterial Pathogens
- Pyrithiamine has been used to study bacterial pathogens like Listeria monocytogenes. Schauer et al. (2009) demonstrated that concurrent thiamine uptake and biosynthesis of thiamine precursors enable L. monocytogenes to proliferate within the cytoplasm, and pyrithiamine inhibits this growth (Schauer, Stolz, Scherer, & Fuchs, 2009).
Enzymatic Activity and Inhibition
- Liu, Timm, and Hurley (2006) investigated the mechanism by which pyrithiamine inhibits thiamine pyrophosphokinase, an enzyme crucial for thiamine metabolism. Their study provides insights into how pyrithiamine interferes with thiamine phosphoester homeostasis (Liu, Timm, & Hurley, 2006).
Riboswitch Binding and Antimicrobial Action
- Pyrithiamine's interaction with riboswitches in bacteria and fungi suggests its potential as an antimicrobial drug target. Sudarsan et al. (2005) found that pyrithiamine pyrophosphate binds to TPP riboswitches, which are crucial in thiamine metabolism genes' regulation (Sudarsan, Cohen-Chalamish, Nakamura, Emilsson, & Breaker, 2005).
Thiamine Biosynthesis and Deficiency
- Brown (2014) highlighted the role of thiamine in energy metabolism and discussed inherited defects in thiamine uptake, activation, and metabolism. This includes the study of compounds like pyrithiamine, which affects these pathways (Brown, 2014).
Role in Thiamine-Dependent Enzymes
- Rindi, Patrini, Nauti, Bellazzi, and Magni (2003) explored how thiamine analogs like pyrithiamine impact thiamine transport and metabolism in nervous tissue, providing insights into its effects on thiamine-dependent enzymes (Rindi, Patrini, Nauti, Bellazzi, & Magni, 2003).
Propriétés
Nom du produit |
Pyrithiamine Pyrophosphate |
|---|---|
Formule moléculaire |
C14H21N4O7P2+ |
Poids moléculaire |
419.29 g/mol |
Nom IUPAC |
2-[1-[(4-amino-2-methylpyrimidin-5-yl)methyl]-2-methylpyridin-1-ium-3-yl]ethyl phosphono hydrogen phosphate |
InChI |
InChI=1S/C14H20N4O7P2/c1-10-12(5-7-24-27(22,23)25-26(19,20)21)4-3-6-18(10)9-13-8-16-11(2)17-14(13)15/h3-4,6,8H,5,7,9H2,1-2H3,(H4-,15,16,17,19,20,21,22,23)/p+1 |
Clé InChI |
ZHKSTKOYQKNDSJ-UHFFFAOYSA-O |
SMILES |
CC1=C(C=CC=[N+]1CC2=CN=C(N=C2N)C)CCOP(=O)(O)OP(=O)(O)O |
SMILES canonique |
CC1=C(C=CC=[N+]1CC2=CN=C(N=C2N)C)CCOP(=O)(O)OP(=O)(O)O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-diacetyloxy-15-[(2R)-3-benzamido-2-hydroxy-3-phenylpropanoyl]oxy-1,9-dihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B1238719.png)


![1-[2,5-Dimethyl-1-(2-oxolanylmethyl)-3-pyrrolyl]-2-[[5-(4-methoxyanilino)-1,3,4-thiadiazol-2-yl]thio]ethanone](/img/structure/B1238722.png)
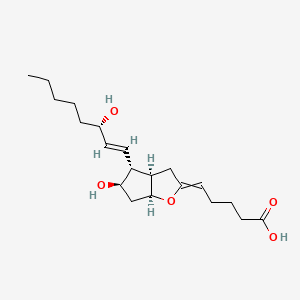

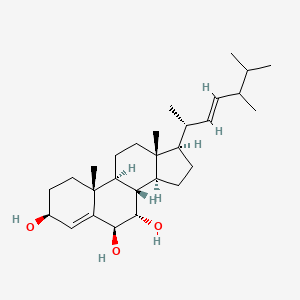
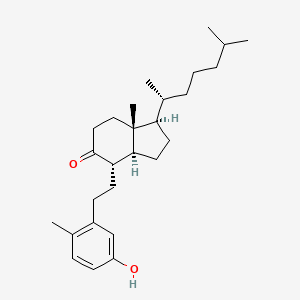
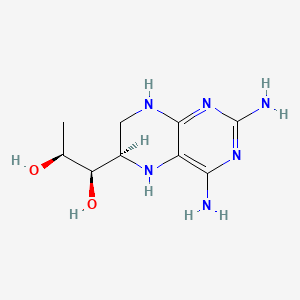
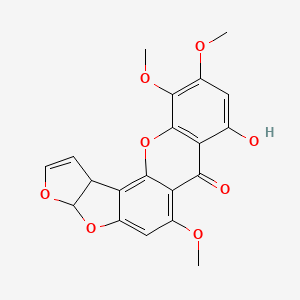
![N-[2-[4-[[3-butyl-5-oxo-1-[2-(trifluoromethyl)phenyl]-1,2,4-triazol-4-yl]methyl]phenyl]phenyl]sulfonyl-5-methylthiophene-2-carboxamide](/img/structure/B1238737.png)
